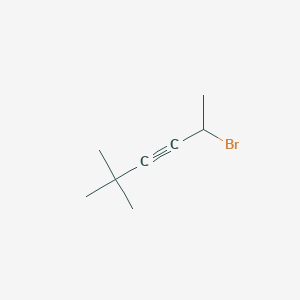

5-Bromo-2,2-dimethylhex-3-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72343-39-6 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

5-bromo-2,2-dimethylhex-3-yne |

InChI |

InChI=1S/C8H13Br/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |

InChI Key |

VGAJORNGXUCDJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC(C)(C)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2,2 Dimethylhex 3 Yne and Analogous Structures

Strategies for Carbon-Carbon Triple Bond Formation in Substituted Hexynes

The construction of the alkyne functional group is a cornerstone of the synthesis of substituted hexynes. Various methods have been developed to create this structural motif, primarily from non-alkyne precursors. These strategies can be broadly categorized into elimination reactions, carbene rearrangements, and other miscellaneous methods.

Elimination Reactions from Non-Alkyne Precursors (e.g., Double Dehydrohalogenation of Vicinal Dihalides)

A prevalent and classical method for synthesizing alkynes is through the double dehydrohalogenation of vicinal or geminal dihalides. fiveable.mechemistrysteps.comchemistrytalk.org This elimination reaction involves the removal of two equivalents of a hydrogen halide (HX) from adjacent (vicinal) or the same (geminal) carbon atoms, respectively, to form a triple bond. fiveable.mechemistrysteps.comchemistrytalk.org The reaction typically requires a strong base to facilitate the elimination process. fiveable.mechemistrytalk.org

The mechanism proceeds via two successive E2 elimination reactions. chemistrysteps.comjove.com In the first step, the base abstracts a proton, leading to the formation of a vinyl halide intermediate. fiveable.me A second equivalent of the strong base then removes another proton and the remaining halide to yield the alkyne. chemistrysteps.comjove.com The stereochemistry of the starting dihalide can influence the reaction, with an anti-periplanar arrangement of the leaving groups being crucial for the E2 mechanism to proceed efficiently. chemistrytalk.org

Commonly used strong bases for this transformation include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide, and alkoxides like potassium tert-butoxide. fiveable.mechemistrysteps.comiitk.ac.in For terminal alkynes, an excess of the base is often used, followed by an aqueous workup to protonate the resulting alkynide ion. chemistrysteps.com

This methodology can be applied to synthesize substituted hexynes by starting with an appropriately substituted dihaloalkane. For instance, the conversion of an alkene to an alkyne can be achieved in a two-step process: halogenation of the alkene to form a vicinal dihalide, followed by double dehydrohalogenation. fiveable.me

Table 1: Reagents for Double Dehydrohalogenation

| Reagent | Conditions | Application |

|---|---|---|

| Sodium amide (NaNH₂) | Liquid ammonia | Strong base for dehydrohalogenation of vicinal and geminal dihalides. chemistrysteps.com |

| Potassium tert-butoxide (KOC(CH₃)₃) | Strong base for dehydrohalogenation. fiveable.me |

Carbene Rearrangement Approaches to Alkyne Construction

An alternative strategy for constructing the alkyne backbone involves the rearrangement of carbenes. The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a notable example, where a 1,2-rearrangement of an alkylidene carbene leads to the formation of an alkyne. d-nb.info This method provides a route to alkynes from carbonyl compounds through one-carbon homologation. d-nb.info

In a modern variation of this approach, magnesium alkylidene carbenoids are generated from 1-chlorovinyl p-tolyl sulfoxides and an organomagnesium reagent like isopropylmagnesium chloride. d-nb.info These carbenoids then undergo the FBW rearrangement to furnish the corresponding alkynes. d-nb.info This method has been shown to be effective for the synthesis of a variety of internal and terminal alkynes. d-nb.infoorganic-chemistry.org

Another approach involves the thermal fragmentation of tetrazoles, which can be prepared from carbonyl compounds via cyanophosphates and azides. organic-chemistry.orgorganic-chemistry.org This fragmentation generates alkylidene carbenes that subsequently rearrange to form alkynes under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Miscellaneous Methods for Alkynes from Non-Alkyne Sources

Beyond elimination and carbene rearrangements, several other methods exist for the synthesis of alkynes from non-alkyne starting materials. rsc.org For example, alkynes can be prepared from aldehydes using reagents like dimethyldiazomethylphosphonate, often referred to as the Bestmann-Ohira reagent. organic-chemistry.org This allows for a direct conversion of aldehydes to terminal alkynes. organic-chemistry.org

Additionally, tandem reactions involving palladium catalysis have been developed. For instance, a tandem Pd-catalyzed decarboxylation/elimination of enol triflates provides access to terminal, internal, and halogenated alkynes under mild conditions with good functional group tolerance. organic-chemistry.org

Installation of the Bromine Substituent and Alkyl Branching

Once the alkyne framework is established, or concurrently with its formation, the bromine atom and the characteristic tert-butyl group of 5-Bromo-2,2-dimethylhex-3-yne must be introduced.

Electrophilic Bromination of Alkyne Precursors (e.g., N-Bromosuccinimide with Silver Catalysts)

The direct bromination of a terminal alkyne is a common and effective method for introducing a bromine atom onto the alkyne. Electrophilic bromination using N-Bromosuccinimide (NBS) is a widely used technique for this purpose. acs.orgresearchgate.net The reaction is often facilitated by the presence of a silver catalyst, such as silver nitrate (B79036) (AgNO₃) or silver fluoride (B91410) (AgF), which activates the NBS, making it a more potent electrophilic bromine source. acs.orgrsc.org This method is valued for its mild reaction conditions, high efficiency, and operational simplicity. acs.org

The reaction proceeds through the electrophilic attack of the "Br⁺" species, generated from the NBS/silver catalyst system, on the terminal alkyne. This results in the formation of the corresponding 1-bromoalkyne. acs.org This methodology is compatible with a variety of functional groups. acs.org

Table 2: Conditions for Electrophilic Bromination of Terminal Alkynes

| Brominating Agent | Catalyst/Activator | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Mild conditions, high efficiency for preparing bromoalkynes. acs.orgrsc.org |

| N-Bromosuccinimide (NBS) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free, rapid, and efficient at room temperature. rsc.orglnu.edu.cn |

Direct Oxidative Halogenation of Terminal Alkynes to 1-Bromoalkynes

Direct oxidative halogenation presents another powerful strategy for the synthesis of 1-bromoalkynes from terminal alkynes. organic-chemistry.orgorganic-chemistry.org This approach utilizes an oxidant in conjunction with a halide source to generate the electrophilic halogen species in situ.

One such system employs chloramine-B or chloramine-T as the oxidant with sodium bromide (NaBr) as the bromine source. organic-chemistry.orgorganic-chemistry.org This combination enables the direct oxidative bromination of terminal alkynes to yield 1-bromoalkynes under mild reaction conditions and often results in very good yields. organic-chemistry.org Another system uses a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA) with tetrabutylammonium (B224687) bromide (TBAB) for the selective mono-bromination of terminal alkynes. frontiersin.org

These methods are attractive due to their practicality and the use of readily available and often less hazardous reagents compared to traditional methods. lnu.edu.cnorganic-chemistry.org

Functional Group Interconversion Strategies on Alkyl Chains Proximal to Alkynes

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.ukfiveable.mewikipedia.org This approach is particularly useful when direct installation of the desired group is challenging. In the context of synthesizing bromoalkynes like this compound, a common and effective strategy is the conversion of a hydroxyl group on an alkyl chain adjacent to an alkyne into a bromine atom. fiveable.meub.edu

A primary method for this transformation is the reaction of the corresponding alcohol with reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). For instance, the synthesis of this compound can be envisioned starting from 2,2-dimethylhex-3-yn-5-ol. The hydroxyl group in this precursor can be substituted by a bromine atom using standard brominating agents.

Another versatile method is the Appel reaction, which utilizes PPh₃ and a tetrahalomethane (e.g., CCl₄ or CBr₄) to convert alcohols to the corresponding alkyl halides. fiveable.me This reaction proceeds under mild conditions and is compatible with a variety of functional groups.

Furthermore, the Mitsunobu reaction offers a powerful alternative for this conversion, particularly when stereochemical control is desired. fiveable.me This reaction typically involves treating the alcohol with a mixture of triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile, which in this case would be a bromide source. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a crucial consideration in the synthesis of chiral molecules.

The choice of method often depends on the specific substrate, the presence of other functional groups, and the desired stereochemical outcome. These FGI strategies provide a robust toolbox for the synthesis of bromoalkynes from readily available alcohol precursors.

Cross-Coupling Reactions for Assembling this compound Scaffolds

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgmdpi.com While traditionally used for sp²-hybridized carbons, recent advancements have extended its application to sp³-hybridized alkyl halides. researchgate.netnih.govorganic-chemistry.org However, the coupling of alkyl halides presents challenges such as slower oxidative addition and the potential for β-hydride elimination. core.ac.uk

The Sonogashira coupling of unactivated secondary alkyl bromides has been successfully achieved using palladium-N-heterocyclic carbene (NHC) complexes as catalysts. mdpi.comresearchgate.net For instance, Glorius and co-workers reported the first Sonogashira coupling of secondary bromides with 1-octyne (B150090) using a well-defined [PdCl(µ-Cl)(IBiox7)]₂ pre-catalyst. researchgate.net The use of bulky NHC ligands is crucial for stabilizing the active catalytic species and promoting the desired coupling reaction over side reactions. researchgate.netnih.gov While the coupling of tertiary alkyl bromides remains more challenging due to increased steric hindrance and a higher propensity for elimination reactions, ongoing research continues to explore more effective catalytic systems.

The choice of ligand is critical in controlling the reactivity and selectivity of the Sonogashira coupling. mdpi.comlibretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition of the alkyl halide to the palladium center. libretexts.org Bulky ligands can also facilitate the dissociation of the active palladium catalyst from its resting state. libretexts.org For example, N-heterocyclic carbene (NHC) ligands have proven to be highly effective in promoting the coupling of unactivated alkyl halides. researchgate.netnih.govacs.org The steric bulk of these ligands stabilizes the active catalyst, while their flexibility allows for the approach of the substrate. researchgate.net In some cases, the use of bidentate or tridentate ligands can prevent undesired side reactions, such as alkyne polymerization. nih.govrsc.org The careful selection of ligands allows for fine-tuning of the catalyst's properties to achieve high yields and chemoselectivity in the desired C(sp³)–C(sp) bond formation.

As an alternative to palladium-based systems, iron catalysis has emerged as a more cost-effective and environmentally friendly option for cross-coupling reactions. core.ac.ukacs.orgnih.gov A notable development is the iron-catalyzed cross-coupling of non-activated secondary alkyl bromides with alkynyl Grignard reagents. core.ac.ukepfl.chacs.org This method allows for the synthesis of a wide range of substituted alkynes under mild, room-temperature conditions and often without the need for phosphine ligands. core.ac.ukacs.orgacs.org

A simple and effective protocol developed by Hu and co-workers utilizes readily available iron salts like FeBr₂ as the catalyst. core.ac.uk The reaction demonstrates broad substrate scope, tolerating various functional groups on both the alkyl halide and the terminal alkyne. core.ac.ukacs.orgacs.org For example, the coupling of bromocyclohexane (B57405) with various alkynyl Grignard reagents proceeds in good yields. acs.org

Table 1: Iron-Catalyzed Cross-Coupling of Secondary Alkyl Bromides with Alkynyl Grignard Reagents

| Entry | Alkyl Bromide | Alkyne | Product | Yield (%) |

| 1 | Bromocyclohexane | Phenylacetylene | 1-Cyclohexyl-2-phenylethyne | 85 |

| 2 | Bromocyclohexane | 1-Hexyne | 1-Cyclohexyl-1-hexyne | 78 |

| 3 | 2-Bromooctane | Phenylacetylene | 2-Phenyl-3-decyne | 72 |

| 4 | 2-Bromooctane | 1-Hexyne | 3,4-Dodecyne | 65 |

Data compiled from representative literature findings.

Mechanistic studies suggest that the iron-catalyzed cross-coupling of alkyl halides with alkynyl Grignard reagents likely proceeds through a radical pathway. core.ac.uknih.govnih.gov The proposed mechanism involves the reaction of the iron catalyst with the alkynyl Grignard reagent to form an iron-ate complex. core.ac.uk A single electron transfer (SET) from this iron complex to the alkyl bromide initiates the cleavage of the carbon-halogen bond, generating an alkyl radical. core.ac.uk This radical then recombines with the iron-ate complex, and subsequent reductive elimination affords the final cross-coupled product. core.ac.uk Evidence for a radical mechanism comes from experiments using radical clock substrates, such as cyclopropylmethyl bromide, which undergo ring-opening during the reaction. core.ac.uk Further investigations into the speciation of the iron catalyst have shown that mono- and bis-alkynylated iron(II) species are likely the key reactive intermediates in the catalytic cycle. nih.govacs.org

Copper-Catalyzed Coupling Methodologies (e.g., Cadiot-Chodkiewicz Reactions for Bromoalkynes)

The Cadiot-Chodkiewicz coupling is a cornerstone in the synthesis of unsymmetrical 1,3-diynes, proceeding via the cross-coupling of a terminal alkyne and a 1-haloalkyne. researchgate.netrsc.org This reaction is typically catalyzed by copper(I) salts, such as copper(I) bromide or iodide, in the presence of an amine base. researchgate.netalfa-chemistry.com The reaction provides a direct and efficient route to creating a C(sp)-C(sp) bond, a structure prevalent in numerous natural products and functional materials. researchgate.netrsc.org

The generally accepted mechanism involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. alfa-chemistry.com This species then undergoes oxidative addition with the bromoalkyne. The subsequent reductive elimination from the resulting bis-alkynyl copper complex yields the final 1,3-diyne product and regenerates the active copper catalyst. alfa-chemistry.com

The versatility of the Cadiot-Chodkiewicz coupling allows for a wide range of substrates. For instance, a bromoalkyne such as this compound could be coupled with various terminal alkynes to generate complex unsymmetrical diynes. The reaction is compatible with numerous functional groups, and its efficiency can be enhanced by using co-solvents like methanol (B129727) or THF to improve the solubility of the reactants. rsc.org To circumvent the handling of potentially volatile or hazardous bromoalkynes, protocols have been developed for their in situ generation from precursors like dibromoolefins, immediately followed by the copper-catalyzed coupling. nih.govacs.org

Recent advancements have also explored the use of co-catalysts. While traditionally a copper-catalyzed reaction, some studies have shown that adding palladium as a co-catalyst can enhance performance. alfa-chemistry.com Furthermore, iron-based catalytic systems have been developed for this transformation, offering an alternative metal catalyst for the selective synthesis of unsymmetrical diynes in aqueous media. researchgate.net

| Component | Description | Reference |

|---|---|---|

| Reaction Type | Cross-coupling of a terminal alkyne and a 1-haloalkyne. | researchgate.netrsc.org |

| Catalyst | Typically a Copper(I) salt (e.g., CuI, CuBr). | alfa-chemistry.com |

| Key Intermediate | Copper(I) acetylide. | alfa-chemistry.com |

| Product | Unsymmetrical 1,3-diynes. | rsc.orgalfa-chemistry.com |

| Common Conditions | Amine base, often with co-solvents like methanol or THF. | rsc.org |

| Variations | In situ generation of bromoalkyne; use of co-catalysts (e.g., Palladium). | alfa-chemistry.comnih.govacs.org |

Nickel-Catalyzed Approaches

Nickel catalysis offers powerful and distinct methods for the synthesis and functionalization of alkynes and their derivatives, providing access to complex molecular architectures under mild conditions.

A significant advancement in alkyne difunctionalization is the nickel-catalyzed reductive alkylalkynylation. This multicomponent reaction enables the synthesis of stereodefined 1,3-enynes by combining a terminal alkyne, an alkynyl bromide, and a redox-active alkyl source, such as an N-(acyloxy)phthalimide (NHPI ester). chemrxiv.orgchemrxiv.org This method is notable for its ability to construct trisubstituted olefins with high regio- and stereoselectivity, typically yielding the E-isomer. chemrxiv.orgchemrxiv.org

The reaction is tolerant of a diverse array of functional groups. chemrxiv.org The process is believed to proceed through a nickel-based catalytic cycle where the NHPI ester serves as a superior alkyl group donor compared to traditional alkyl halides. chemrxiv.orgchemrxiv.org While silyl-, aryl-, and alkyl-functionalized alkynyl bromides all participate efficiently, the methodology is generally less effective for internal alkynes. chemrxiv.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Catalyst System | Enables the three-component coupling. | NiBr₂·diglyme / Ligand, Mn reductant. | chemrxiv.org |

| Alkyne | Backbone of the resulting enyne. | Terminal Alkynes. | chemrxiv.orgchemrxiv.org |

| Alkynyl Bromide | Source of the alkynyl group. | (Bromoethynyl)trimethylsilane. | chemrxiv.org |

| Alkyl Source | Provides the alkyl group for addition. | N-(acyloxy)phthalimides (NHPI esters). | chemrxiv.orgchemrxiv.org |

| Product | Stereodefined trisubstituted 1,3-enynes. | Generated with high E-selectivity. | chemrxiv.org |

The hydroalkylation of terminal alkynes is a fundamental transformation for producing substituted alkenes. Nickel-catalyzed approaches have been developed to achieve this, often in conjunction with other catalytic systems. A dual-catalyst system employing both copper and nickel has been shown to facilitate the stereospecific anti-Markovnikov hydroalkylation of terminal alkynes. nih.gov In this system, a copper catalyst is proposed to activate the alkyne via hydrocupration, which dictates the regio- and stereoselectivity. The nickel catalyst then activates the alkyl halide for cross-coupling with the resulting alkenyl copper intermediate. nih.gov

While this method works exceptionally well with alkyl iodides, the use of alkyl bromides often results in significantly lower product yields. nih.gov Other advancements utilize photoredox/nickel dual catalysis to achieve the anti-Markovnikov hydroalkylation under mild conditions, expanding the scope to include alkyl carboxylic acids as the alkyl source. nih.gov More recently, nickel-catalyzed hydroalkylation reactions using specific alkyl bromides, such as trifluoromethyl alkyl bromides, have been developed to synthesize trifluoromethyl-containing alkenes with high regioselectivity. acs.org These methods highlight the ongoing efforts to broaden the scope and efficiency of hydroalkylation reactions involving alkyl bromides. nih.govacs.org

Stereoselective Synthetic Approaches to Branched Haloalkynes and Their Derivatives

Achieving stereocontrol in the synthesis of complex molecules derived from haloalkynes is a critical objective. Several strategies have been developed to produce branched and stereodefined structures from haloalkyne precursors.

One powerful method involves the gold(I)-catalyzed hydrophosphoryloxylation of haloalkynes. This reaction produces (Z)-alkenyl halophosphates, which are versatile intermediates. These intermediates can then undergo sequential palladium-catalyzed cross-coupling reactions to install different groups, ultimately yielding regio- and stereodefined trisubstituted alkenes. rsc.org

Furthermore, nickel catalysis plays a key role in stereoselective transformations. As discussed previously, the reductive alkylalkynylation of alkynes with alkynyl bromides generates 1,3-enynes with high (E)-stereoselectivity. chemrxiv.org Similarly, photoredox-nickel dual catalysis has been employed for the alkylarylation of terminal alkynes to furnish trisubstituted alkenes with syn-stereoselectivity. d-nb.info

For creating chiral centers, phase-transfer catalysis offers a potent solution. The asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, under the influence of a chiral quaternary ammonium (B1175870) bromide catalyst, can produce β-branched α-amino acid derivatives with excellent syn- and enantioselectivity. organic-chemistry.org This demonstrates a method for establishing stereochemistry on a carbon atom adjacent to a halide, a strategy that could be adapted for the synthesis of chiral derivatives from haloalkynes. These varied approaches underscore the modularity and precision available in modern synthetic chemistry for constructing complex, stereodefined molecules from haloalkyne building blocks. rsc.orgorganic-chemistry.org

Spectroscopic Characterization and Advanced Analytical Techniques

Application of Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation of Substituted Hexynes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For substituted hexynes like 5-Bromo-2,2-dimethylhex-3-yne, these methods can confirm the presence of the alkyne C≡C triple bond and the surrounding alkyl structure.

Infrared (IR) Spectroscopy : The IR spectrum provides information about the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The key diagnostic absorption for an internal alkyne is the C≡C stretching vibration. In this compound, which is an unsymmetrical internal alkyne, this stretch is expected to produce a weak but observable band in the 2100-2260 cm⁻¹ region. libretexts.org The weakness of this band is characteristic of internal alkynes due to the small change in dipole moment during the vibration. Other significant absorptions would include C-H stretching vibrations from the methyl and methine groups in the 2850-3000 cm⁻¹ range and C-H bending vibrations around 1350-1480 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, usually between 500-600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. The C≡C triple bond in alkynes, being a relatively non-polar functional group, often gives a stronger signal in Raman spectra compared to IR. mpg.de Therefore, the C≡C stretch of this compound would be more readily and intensely observed in the 2100-2260 cm⁻¹ region of its Raman spectrum. This makes Raman spectroscopy a valuable confirmatory tool for identifying the alkyne functionality in substituted hexynes.

The table below summarizes the expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C≡C (Internal Alkyne) | Stretch | 2100 - 2260 | Weak | Medium to Strong |

| C-H (sp³ Alkyl) | Stretch | 2850 - 3000 | Strong | Strong |

| C-H (sp³ Alkyl) | Bend | 1350 - 1480 | Medium | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Strong | Weak |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.govlibretexts.org

Molecular Formula Confirmation : For this compound, the molecular formula is C₈H₁₃Br. HRMS can measure the mass of the molecular ion with high precision (typically to four or more decimal places). This allows for differentiation from other potential formulas that might have the same nominal mass. longdom.org A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M) and a peak two mass units higher (M+2), which is a definitive indicator of the presence of a single bromine atom. miamioh.edu

Fragmentation Analysis : Upon ionization in the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of a bromine radical : Cleavage of the C-Br bond to form a carbocation at m/z corresponding to [C₈H₁₃]⁺. This is often a prominent fragmentation pathway for alkyl halides. miamioh.edu

Loss of HBr : Elimination of hydrogen bromide to yield an ion with a mass corresponding to [C₈H₁₂]⁺.

Alpha-cleavage : Fragmentation adjacent to the alkyne or the tert-butyl group, leading to the loss of a methyl radical ([M-15]⁺) or a tert-butyl radical ([M-57]⁺).

The table below shows the expected prominent ions in the mass spectrum.

| Ion Formula | Description | Expected m/z (for ⁷⁹Br) |

| [C₈H₁₃Br]⁺ | Molecular Ion (M) | 188.02 |

| [C₈H₁₃Br]⁺ | Molecular Ion (M+2) | 190.02 |

| [C₈H₁₃]⁺ | Loss of ·Br | 109.10 |

| [C₄H₉]⁺ | tert-butyl cation | 57.07 |

X-ray Crystallography for Solid-State Molecular Structure Determination of Related Brominated Alkyne Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself may not be readily available, the technique is widely applied to related brominated organic compounds and alkyne derivatives to confirm their molecular geometry. researchgate.net For a related crystalline brominated alkyne, X-ray diffraction analysis would:

Confirm the sp hybridization of the alkyne carbons, with the C-C≡C-C moiety exhibiting a nearly linear geometry (bond angles of ~180°).

Determine the exact C-Br, C≡C, C-C, and C-H bond lengths and the tetrahedral geometry around the sp³-hybridized carbons.

Provide insight into the intermolecular interactions in the solid state, such as van der Waals forces, which dictate the crystal packing.

The insights gained from the crystallographic analysis of structurally similar molecules are invaluable for understanding the steric and electronic properties of compounds like this compound.

Computational and Theoretical Studies on 5 Bromo 2,2 Dimethylhex 3 Yne and Alkyne Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its electronic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. youtube.com

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. nih.govmdpi.com It is particularly well-suited for studying organic molecules, including branched alkynes. DFT calculations can determine various ground-state electronic structure parameters, such as optimized molecular geometries (bond lengths and angles), orbital energies, and vibrational frequencies. researchgate.net

For a molecule like 5-Bromo-2,2-dimethylhex-3-yne, DFT would be used to find its most stable conformation by minimizing the system's energy. The calculations would account for the steric hindrance introduced by the bulky tert-butyl group and the electronic influence of the bromine atom. The accuracy of DFT results is highly dependent on the chosen functional and basis set, with hybrid functionals like B3LYP often providing reliable results for molecular properties. mdpi.comresearchgate.net

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C-C (single) | ~1.54 Å |

| Bond Angle | C-C≡C | ~178° |

| Bond Angle | H-C-Br | ~109.5° |

The electronic properties of a molecule dictate its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic transitions. nih.gov For alkynes, the π-bonds of the triple bond are typically major contributors to the HOMO, making them susceptible to attack by electrophiles. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de These maps are invaluable for predicting where a molecule is likely to interact with other charged species. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the electron-rich π-system of the alkyne bond and the electronegative bromine atom, indicating these as potential sites for electrophilic interaction.

| Orbital | Typical Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | -9.5 to -10.5 | C≡C π-orbitals, Br lone pair |

| LUMO | +0.5 to +1.5 | C-Br σ* antibonding orbital, C≡C π* orbitals |

| HOMO-LUMO Gap | 10.0 to 12.0 | Indicator of chemical reactivity |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. researchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate. rsc.org Locating and characterizing these transient structures is a key goal of computational reaction modeling. DFT calculations can identify TS geometries and confirm them through frequency analysis, where a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. unimore.itmdpi.com

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By computing the energies of all stationary points on the potential energy surface, a complete reaction profile can be generated. acs.org This profile reveals whether a reaction is thermodynamically favorable (exergonic or endergonic) and kinetically feasible (low or high activation energy). For reactions involving bromoalkynes, such as nucleophilic substitution or addition reactions, computational modeling can elucidate the energetics of bond breaking (C-Br) and bond formation. acs.org

Many reactions involving unsymmetrical alkynes can yield multiple products (regioisomers or stereoisomers). Computational modeling is a powerful tool for predicting which isomer will be the major product. rsc.org The regioselectivity of a reaction is determined by the relative activation energies of the transition states leading to the different possible products. researchgate.net The pathway with the lower activation energy will be faster and thus yield the dominant product.

For example, in the electrophilic addition of an acid (HX) to this compound, the electrophile (H+) could add to either of the two carbons of the triple bond. DFT calculations can model the transition states for both possibilities. By comparing their energies, one can predict the regiochemical outcome of the reaction. acs.orgnih.gov This approach has been successfully used to explain the regioselectivity in reactions such as the hydrohalogenation and hydration of internal alkynes. nih.gov In cobalt-catalyzed reactions, computational studies have been used to understand the reversal of regioselectivity in the annulation of phosphinamide with bromoalkynes. nih.gov

| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (e.g., Markovnikov) | TS-A | 15.2 | Minor Product |

| Pathway B (e.g., anti-Markovnikov) | TS-B | 12.5 | Major Product |

Simulation of Spectroscopic Data (IR, Raman, NMR) and Comparative Analysis with Experimental Results

A significant application of computational chemistry is the prediction of spectroscopic properties. These simulations provide a direct link between theoretical models and experimental observations.

DFT calculations can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can be compared with the experimental one to confirm the structure of a synthesized compound. Often, calculated frequencies are systematically scaled to better match experimental values. Studies have shown that experimental Raman spectra can closely match those calculated via DFT modeling. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. By predicting the ¹H and ¹³C NMR spectra, computational methods can aid in the structural elucidation of complex molecules. Comparing the simulated spectra with experimental data serves as a stringent test of the accuracy of the computational method and the proposed molecular structure. scielo.brresearchgate.net This comparative analysis is crucial for validating both the theoretical model and the experimental results. researchgate.net

| Spectroscopic Data | Functional Group | Calculated Value (Illustrative) | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm-1) | C≡C stretch | ~2200 cm-1 | 2100-2260 cm-1 |

| IR Frequency (cm-1) | C-Br stretch | ~600 cm-1 | 500-680 cm-1 |

| ¹³C NMR Shift (ppm) | Alkyne Carbons (C≡C) | 75-90 ppm | 65-90 ppm |

| ¹H NMR Shift (ppm) | CH-Br | 4.0-4.5 ppm | 3.5-5.0 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules, providing insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in various environments. Although specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of its structural dynamics and interaction patterns can be inferred from computational studies on analogous chemical systems. These studies, focusing on sterically hindered alkynes and organobromine compounds, provide a robust framework for understanding the likely behavior of this compound at the atomic level.

Conformational Analysis

The conformational landscape of this compound is largely dictated by the rotational freedom around its single bonds. The most significant of these is the rotation around the C4-C5 bond, which influences the spatial orientation of the bulky tert-butyl group relative to the bromine atom. MD simulations would allow for the exploration of the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers that separate them.

The tert-butyl group, with its significant steric bulk, is expected to dominate the conformational preferences of the molecule. Computational studies on molecules containing tert-butyl groups, such as tert-butylcyclohexane, have consistently shown that this group prefers to occupy positions that minimize steric hindrance. In the case of this compound, this would translate to a preference for staggered conformations that maximize the distance between the methyl groups of the tert-butyl moiety and the bromine atom.

A hypothetical rotational energy profile for the C4-C5 bond, derived from principles of steric hindrance and electrostatic repulsion, would likely show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The energy difference between these states would quantify the rotational barrier.

Table 1: Hypothetical Rotational Energy Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| Br-C5-C4-C(CH₃)₃ | Rotation of the tert-butyl group relative to the bromine atom | 3.5 - 5.0 |

| C5-C4-C≡C | Rotation around the alkyne axis | ~0 |

Note: The data in this table is illustrative and based on typical values for similar chemical moieties in the absence of specific experimental or computational data for this compound.

Intermolecular Interactions

MD simulations are also instrumental in elucidating the nature and strength of intermolecular interactions. For this compound, these interactions would primarily consist of van der Waals forces and, more notably, halogen bonding.

Halogen Bonding: A key feature of this compound is the presence of a bromine atom. Computational studies have established that covalently bonded halogen atoms can act as electrophilic species, forming non-covalent interactions known as halogen bonds with electron-rich atoms (Lewis bases). In the context of this compound, the bromine atom could engage in halogen bonding with other electronegative atoms in its environment, such as oxygen or nitrogen atoms of solvent molecules or other functional groups.

The strength of these halogen bonds is influenced by the electronic environment of the bromine atom. Theoretical calculations on various bromo-organic compounds have provided insights into the typical energy range of these interactions. An MD simulation would be able to map the preferred geometries and interaction energies of these halogen bonds.

Table 2: Estimated Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Interacting Moiety | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | C-Br ··· Br-C | -1.5 to -3.0 |

| Halogen Bond | C-Br ··· π-system (alkyne) | -1.0 to -2.5 |

| Van der Waals | tert-butyl ··· tert-butyl | -0.5 to -1.5 |

Note: These values are estimations based on computational studies of similar organobromine compounds and alkyne systems. The actual interaction energies would depend on the specific geometry and environment.

Conclusion and Future Directions in Branched Haloalkyne Research

Summary of Current Research Landscape for 5-Bromo-2,2-dimethylhex-3-yne and Related Compounds

The current body of scientific literature contains limited specific research focused exclusively on this compound. Its primary availability appears to be as a chemical intermediate from commercial suppliers. However, by examining the research landscape for structurally related branched haloalkynes, a clear picture emerges of their significance as versatile synthetic building blocks. nih.gov Haloalkynes, in general, are recognized for their dual functionality, possessing both a reactive carbon-halogen bond and a modifiable carbon-carbon triple bond. nih.gov This allows for a diverse range of chemical transformations.

The structure of this compound features a sterically demanding tert-butyl group adjacent to the alkyne, which can be expected to exert significant influence on the regioselectivity of addition reactions across the triple bond. Furthermore, the bromine atom is located on a secondary carbon, which presents specific challenges and opportunities in substitution and elimination reactions.

Research on analogous compounds is rich, focusing on several key areas:

Cross-Coupling Reactions: Haloalkynes are extensively used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot–Chodkiewicz couplings, to form unsymmetrical diynes and other conjugated systems. acs.orgacs.org The steric hindrance from the t-butyl group in this compound would likely modulate the efficiency of these couplings.

Cyclization and Cycloaddition Reactions: Gold and other metal catalysts are frequently employed to induce intramolecular cyclization or intermolecular cycloaddition reactions, leading to the rapid assembly of complex carbocyclic and heterocyclic scaffolds. acs.orgmdpi.com

Nucleophilic Addition: The polarized nature of the haloalkyne bond facilitates nucleophilic attack, a process that has been harnessed to synthesize a variety of functionalized products. nih.gov

In essence, while this compound itself is not a major subject of academic study, its chemical nature places it within the important and dynamic field of haloalkyne chemistry, where it represents a potentially useful, sterically hindered substrate for synthetic exploration.

Identification of Remaining Challenges in Stereoselective Synthesis and Novel Reactivity

A primary challenge in the chemistry of branched haloalkynes is the control of stereoselectivity. For a molecule like this compound, which is chiral at the C-5 position, developing synthetic routes that can selectively produce a single enantiomer remains a significant hurdle. Furthermore, reactions involving the alkyne can create new stereocenters, and controlling the stereochemical outcome is a persistent challenge.

Key challenges include:

Asymmetric Halogenation: The synthesis of haloalkynes often starts from a terminal alkyne. acs.org Developing methods for the enantioselective halogenation of a prochiral center, or kinetic resolution of a racemic mixture, is a formidable task that often requires sophisticated chiral catalysts or reagents. organic-chemistry.org

Stereocontrolled Additions to the Alkyne: Additions across the triple bond can result in either (E)- or (Z)-alkene isomers. While methods exist to favor one over the other, achieving high levels of stereoselectivity, especially with sterically demanding substrates, is not always straightforward. nih.gov Gold-catalyzed hydrophosphoryloxylation, for instance, has been shown to produce (Z)-alkenyl halophosphates with high selectivity, representing a step toward solving this issue. rsc.org

Exploring Unique Reactivity: Haloalkynes exhibit reactivity patterns not seen in other alkynes. For example, gold catalysis can promote unique reaction modes such as mdpi.comnih.gov-halogen shifts. researchgate.net Fully understanding and predicting these novel pathways, particularly how they are influenced by bulky substituents like the tert-butyl group, remains an active area of investigation. The competition between different reaction pathways—such as nucleophilic substitution, elimination, and metal-catalyzed additions—also presents a complex control problem for synthetic chemists. englishschool.ac.cyquora.com

Emerging Trends in Catalysis for Complex Branched Haloalkyne Transformations

Modern synthetic chemistry has been revolutionized by metal catalysis, and the transformation of haloalkynes is a prime example of this trend. nih.gov The development of new catalytic systems allows for previously inaccessible reactions and improved selectivity.

Gold Catalysis: Gold(I) and gold(III) complexes have emerged as exceptionally versatile catalysts for haloalkyne chemistry. researchgate.net They act as powerful π-acids, activating the alkyne toward nucleophilic attack. mdpi.com This has enabled a host of transformations, including complex cycloisomerizations and intramolecular functionalizations that proceed with high regioselectivity. mdpi.comresearchgate.net The unique ability of gold catalysts to engage in redox reactions and rearrangements with haloalkyne substrates sets them apart from other metals. mdpi.com

Palladium Catalysis: Palladium remains the workhorse for cross-coupling reactions involving haloalkynes. mdpi.com Recent trends focus on developing more active catalysts and ligands that can overcome challenges like the competitive homocoupling of the haloalkyne. acs.org Palladium-catalyzed processes are fundamental for constructing C(sp)–C(sp³) and C(sp)–C(sp²) bonds, making them indispensable for building molecular complexity. acs.orgmdpi.com

Other Transition Metals: While gold and palladium dominate, other metals are finding increasing use. Copper catalysts are crucial for traditional Cadiot-Chodkiewicz reactions and are being applied in novel one-pot syntheses of heterocycles. acs.orgacs.org Nickel catalysis has recently been demonstrated for reductive cross-electrophile coupling, allowing for the formation of alkylated alkynes from bromoalkynes and carboxylic acid derivatives. nih.gov

The following table summarizes some key catalytic systems and their applications in haloalkyne chemistry.

| Catalyst System | Transformation Type | Example Reaction | Reference(s) |

| Gold(I) Complexes (e.g., [(JohnPhos)Au(NCMe)]SbF₆) | Cycloisomerization / Nucleophilic Attack | Intramolecular cyclization of ynamides to form heterocyclic rings. | mdpi.com |

| Palladium(II) Acetate with Ligands | Cross-Coupling / Carbopalladation | Regio- and stereoselective synthesis of (Z)-β-haloenol acetates from haloalkynes and allyl acetate. | mdpi.com |

| Copper(I) Salts with Base | Cross-Coupling (Cadiot-Chodkiewicz) | Coupling of bromoalkynes with terminal acetylenes to form unsymmetrical 1,3-diynes. | acs.orgacs.org |

| Nickel(II) Complex with Reductant (e.g., Mn) | Reductive Cross-Electrophile Coupling | Decarboxylative alkynylation of N-hydroxyphthalimide esters with bromoalkynes. | nih.gov |

Potential for Novel Synthetic Methodologies and Applications in Advanced Organic Chemistry

The future of branched haloalkyne research is bright, with significant potential for the development of new synthetic methods and applications. The unique reactivity of these compounds makes them ideal platforms for innovation in organic synthesis. nih.gov

Novel Methodologies: There is vast potential in developing dual-catalytic systems that combine the unique activation modes of different metals, for example, merging gold's π-acid catalysis with palladium's cross-coupling ability to achieve tandem reaction sequences in a single pot. The development of metal-catalyzed haloalkynylation, where both a halogen and an alkyne are added across an unsaturated bond, is a new and powerful method for rapidly increasing molecular complexity. nih.gov Furthermore, harnessing the reactivity of the halogen atom for subsequent modifications after an initial alkyne transformation allows for efficient, multi-step tandem processes. nih.gov

Advanced Applications: As methods for their synthesis and manipulation become more sophisticated, branched haloalkynes will see increased use in advanced applications. Their ability to serve as precursors to complex, sterically congested structures makes them valuable in the total synthesis of natural products. acs.orgacs.org The conjugated systems often derived from haloalkyne precursors have potential applications in materials science, particularly in the field of organic electronics. mdpi.com Moreover, the incorporation of branched, halogenated structures is a common strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates, suggesting a role for these building blocks in the discovery of new therapeutics. chemicals.co.ukncert.nic.in

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,2-dimethylhex-3-yne, and how can selectivity be ensured?

Methodological Answer: The synthesis of this compound typically involves bromination of a pre-existing alkyne framework. For example, bromine can be introduced via radical bromination or electrophilic addition under controlled conditions. A plausible route involves:

Substrate Preparation : Start with 2,2-dimethylhex-3-yne.

Bromination : Use N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) to selectively brominate the 5-position.

Purification : Column chromatography to isolate the product, followed by NMR and GC-MS verification.

Q. Key Considerations :

Q. How can structural isomers of this compound be distinguished using spectroscopic techniques?

Methodological Answer: Isomeric differentiation relies on:

- ¹H NMR : Methyl groups (2,2-dimethyl) appear as singlets (δ 1.2–1.4 ppm). The alkyne proton (if terminal) is absent, but internal alkynes show distinct coupling in ¹³C NMR.

- IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) confirms the triple bond.

- Mass Spectrometry : Molecular ion peak (m/z ~188) and fragmentation patterns (e.g., loss of Br•) validate the structure.

Q. How do computational methods predict the electronic and steric effects of the bromine substituent in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron Density : Bromine’s electronegativity polarizes the alkyne, increasing electrophilicity at the triple bond.

- Steric Effects : The 2,2-dimethyl groups create a congested environment, affecting reaction trajectories (e.g., in cycloadditions).

Q. Case Study :

Q. What strategies resolve contradictions in reported reaction yields for alkyne functionalization of this compound?

Methodological Answer: Discrepancies often arise from:

- Catalyst Variability : Pd vs. Cu catalysts in Sonogashira couplings.

- Solvent Effects : Polar aprotic solvents (DMF) vs. hydrocarbons (toluene).

Q. Resolution Workflow :

Reproduce Conditions : Standardize catalysts, solvents, and temperatures.

Byproduct Analysis : Use LC-MS to identify side products (e.g., dehydrohalogenation).

Kinetic Studies : Monitor reaction progress via in-situ IR or NMR .

Q. How can this compound be utilized in polymer chemistry or material science?

Methodological Answer: The bromine atom and alkyne group enable:

- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to attach functional moieties.

- Copolymer Synthesis : Incorporate into styrene or acrylate copolymers for tunable thermal properties.

Q. Example Protocol :

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer: Common impurities include residual starting materials (e.g., 2,2-dimethylhex-3-yne) and dibrominated byproducts.

Q. How does steric hindrance from the 2,2-dimethyl groups influence the reactivity of this compound?

Methodological Answer: Steric effects:

- Nucleophilic Substitution : Hindered SN2 pathways favor elimination (e.g., forming conjugated diynes).

- Metal Catalysis : Bulky ligands (e.g., P(t-Bu)₃) improve coupling efficiency by mitigating steric clashes.

Q. Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.